![molecular formula C6H6N4 B1506158 Imidazo[1,5-a]pyrazine-8-amine CAS No. 26538-77-2](/img/structure/B1506158.png)

Imidazo[1,5-a]pyrazine-8-amine

Vue d'ensemble

Description

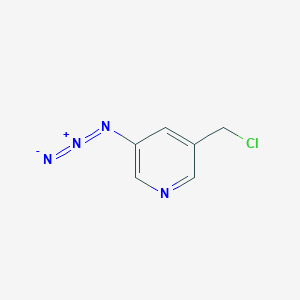

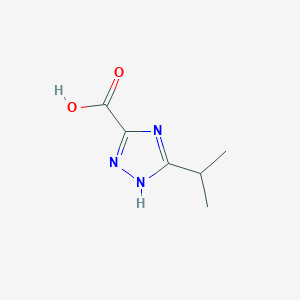

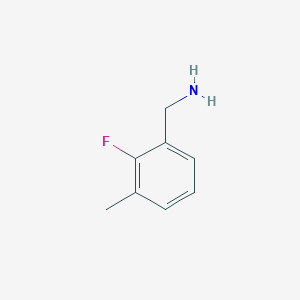

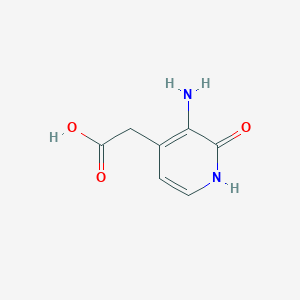

Imidazo[1,5-A]pyrazin-8-amine is an organic compound that belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring .

Synthesis Analysis

New derivatives of imidazo[1,5-A]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .Molecular Structure Analysis

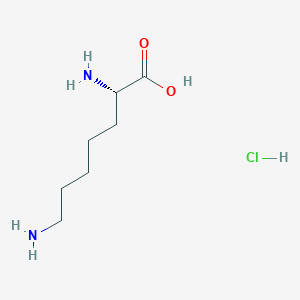

The molecular structure of Imidazo[1,5-A]pyrazin-8-amine is represented by the linear formula C6H6N4 . The InChI code for this compound is 1S/C6H6N4/c7-6-5-3-8-4-10(5)2-1-9-6/h1-4H, (H2,7,9) .Chemical Reactions Analysis

Imidazo[1,5-A]pyrazin-8-amine is involved in various chemical reactions. For instance, it has been used in the construction of imidazo[1,5-A]pyridine involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical And Chemical Properties Analysis

Imidazo[1,5-A]pyrazin-8-amine has a molecular weight of 134.14 . It is a solid compound and should be stored at 4°C, protected from light .Applications De Recherche Scientifique

Produits pharmaceutiques

L'Imidazo[1,5-a]pyrazine-8-amine est un composant structurel important d'un grand nombre de produits pharmaceutiques . Il fait l'objet de recherches intensives depuis plusieurs décennies .

Produits agrochimiques

Ce composé est également un élément clé de nombreux produits agrochimiques . Sa structure et ses propriétés uniques le rendent adapté à diverses applications dans ce domaine .

Dispositifs optoélectroniques

L'this compound a montré un grand potentiel dans le domaine des dispositifs optoélectroniques . Sa structure chimique unique et sa polyvalence en font un choix intéressant pour cette application .

Capteurs

Ce composé a été utilisé dans le développement de capteurs . Ses propriétés luminescentes le rendent particulièrement utile dans ce domaine .

Médicaments anticancéreux

L'this compound a été explorée pour son utilisation potentielle dans les médicaments anticancéreux . Ses propriétés biologiques uniques en font un candidat prometteur pour cette application .

Microscopie confocale et imagerie

Ce composé a été utilisé comme émetteur pour la microscopie confocale et l'imagerie . Ses propriétés luminescentes le rendent particulièrement utile dans ce domaine .

Cible de kinase pour l'inhibition des lymphocytes B

L'this compound a été identifiée comme une cible de kinase intéressante pour l'inhibition sélective des lymphocytes B, ce qui pourrait être bénéfique dans le traitement des maladies liées aux lymphocytes B .

Synthèse organique et développement de médicaments

L'this compound sert d'échafaudage polyvalent en synthèse organique et en développement de médicaments . Sa réactivité et son activité biologique multiple en font un outil précieux dans ces domaines .

Safety and Hazards

Orientations Futures

Imidazo[1,5-A]pyrazin-8-amine has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Mécanisme D'action

Target of Action

Imidazo[1,5-A]pyrazin-8-amine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been evaluated and used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, or antibacterial agents . The compound has been found to target Bruton’s tyrosine kinase (BTK) which is a Tec family kinase with a well-defined role in the B cell receptor (BCR) pathway .

Mode of Action

The compound acts as a reversible BTK inhibitor with excellent kinase selectivity . Selectivity is achieved through specific interactions of the ligand with the kinase hinge and driven by aminopyridine hydrogen bondings with Ser538 and Asp539, and by hydrophobic interaction of trifluoropyridine in the back pocket .

Biochemical Pathways

The compound’s action on BTK leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This process is crucial in the B cell receptor pathway, affecting the immune response.

Pharmacokinetics

It is known that the compound has a molecular weight of 13414

Result of Action

The blockade of the A2A adenosine receptor (A2AAR) by the compound activates an immunostimulatory response through regulating signaling in the tumor microenvironment . This makes A2AAR a promising target for cancer immunotherapy .

Analyse Biochimique

Biochemical Properties

Imidazo[1,5-a]pyrazin-8-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, imidazo[1,5-a]pyrazin-8-amine has been shown to interact with the enzyme BRD9, a subunit of the mammalian SWI/SNF chromatin remodeling complex . This interaction inhibits the activity of BRD9, thereby affecting chromatin remodeling and gene expression. Additionally, imidazo[1,5-a]pyrazin-8-amine can bind to other proteins and enzymes, modulating their activity and contributing to various biochemical pathways.

Cellular Effects

Imidazo[1,5-a]pyrazin-8-amine exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazo[1,5-a]pyrazin-8-amine has been found to inhibit cell proliferation in certain cancer cell lines, such as A549 and EOL-1 . This inhibition is achieved through the modulation of signaling pathways and the suppression of genes involved in cell proliferation and survival. Furthermore, imidazo[1,5-a]pyrazin-8-amine can affect cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites.

Molecular Mechanism

The molecular mechanism of action of imidazo[1,5-a]pyrazin-8-amine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity. For instance, imidazo[1,5-a]pyrazin-8-amine binds to the BRD9 enzyme, inhibiting its activity and affecting chromatin remodeling . This inhibition leads to changes in gene expression and cellular function. Additionally, imidazo[1,5-a]pyrazin-8-amine can interact with other biomolecules, such as transcription factors and signaling proteins, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of imidazo[1,5-a]pyrazin-8-amine can change over time. This compound exhibits stability under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Studies have shown that imidazo[1,5-a]pyrazin-8-amine can maintain its stability for extended periods when stored at low temperatures and protected from light . Prolonged exposure to unfavorable conditions can result in degradation and reduced efficacy. Long-term studies have also indicated that imidazo[1,5-a]pyrazin-8-amine can have sustained effects on cellular function, influencing gene expression and metabolic activity over time.

Dosage Effects in Animal Models

The effects of imidazo[1,5-a]pyrazin-8-amine vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as inhibiting tumor growth and modulating immune responses. At higher doses, imidazo[1,5-a]pyrazin-8-amine may exhibit toxic or adverse effects, including cytotoxicity and organ damage. Studies have shown that the threshold for these effects can vary depending on the specific animal model and the duration of exposure . It is essential to carefully determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Imidazo[1,5-a]pyrazin-8-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, imidazo[1,5-a]pyrazin-8-amine has been shown to affect the activity of enzymes involved in nucleotide metabolism, leading to changes in metabolite levels and metabolic flux . Additionally, this compound can interact with cofactors, such as ATP and NADH, further influencing metabolic pathways and cellular energy production.

Transport and Distribution

The transport and distribution of imidazo[1,5-a]pyrazin-8-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as ABC transporters and solute carriers . Once inside the cells, imidazo[1,5-a]pyrazin-8-amine can bind to specific proteins, facilitating its distribution to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, contributing to its overall biochemical effects.

Subcellular Localization

Imidazo[1,5-a]pyrazin-8-amine exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of imidazo[1,5-a]pyrazin-8-amine can influence its interactions with biomolecules and its overall biochemical activity. For example, the nuclear localization of imidazo[1,5-a]pyrazin-8-amine can enhance its ability to modulate gene expression and chromatin remodeling.

Propriétés

IUPAC Name |

imidazo[1,5-a]pyrazin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-6-5-3-8-4-10(5)2-1-9-6/h1-4H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKLPBPDGBAFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC=C2C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717257 | |

| Record name | Imidazo[1,5-a]pyrazin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26538-77-2 | |

| Record name | Imidazo[1,5-a]pyrazin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do imidazo[1,5-a]pyrazin-8-amine derivatives interact with the Insulin-like Growth Factor 1 Receptor (IGF-1R) and what are the downstream effects of this interaction?

A1: The research article focuses on the computational analysis of 1,3-disubstituted imidazo[1,5-a]pyrazine derivatives as ATP-competitive inhibitors of IGF-1R []. While it doesn't provide specific experimental details about the binding mode, it suggests that these compounds compete with ATP for binding to the kinase domain of IGF-1R. By inhibiting IGF-1R kinase activity, these compounds aim to disrupt downstream signaling pathways involved in cell proliferation and survival, ultimately leading to antitumor activity against Ewing sarcoma.

Q2: What is the significance of studying the Structure-Activity Relationship (SAR) of these compounds?

A2: Understanding the SAR is crucial for optimizing the potency, selectivity, and pharmacological properties of drug candidates. The study utilizes computational methods to explore how modifications at different positions of the imidazo[1,5-a]pyrazine scaffold influence the inhibitory activity against IGF-1R []. This information guides the design of new analogs with improved efficacy and potentially reduced off-target effects.

Q3: What computational chemistry and modeling techniques were employed in this study?

A3: The research employed a combination of computational techniques, including molecular docking, 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, and molecular dynamics simulations []. These methods help predict the binding affinities, identify key structural features responsible for activity, and provide insights into the dynamic interactions between the compounds and the IGF-1R binding site. This information is valuable for guiding further optimization and development of more potent and selective IGF-1R inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H,5H,6H,7H-Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B1506077.png)

![Methyl benzo[c][1,2,5]thiadiazole-4-carboxylate](/img/structure/B1506081.png)

![[(1S,6R)-6-Aminocyclohex-3-en-1-yl]methanol;hydrochloride](/img/structure/B1506086.png)

![2-Chloro-7,8-dimethyl-2H-pyrimido[1,2-b]pyridazine](/img/structure/B1506089.png)

![[1-(3-Fluoro-phenyl)-cyclopropyl]-methanol](/img/structure/B1506090.png)

![7-Chlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B1506096.png)

![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1506097.png)